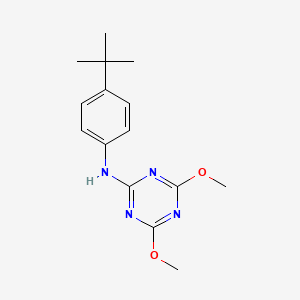
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have employed various methods, including condensation reactions, cyclization, and functional group transformations. Detailed synthetic routes can be found in the literature .
Molecular Structure Analysis
The molecular structure of N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is crucial for understanding its behavior. It consists of a triazine ring with tert-butyl and dimethoxyphenyl substituents. High-resolution techniques like X-ray crystallography or NMR spectroscopy have been used to elucidate its precise structure .
Chemical Reactions Analysis
This compound may participate in various chemical reactions. Investigating its reactivity with different functional groups, solvents, and catalysts is essential. Researchers have explored its behavior in nucleophilic substitutions, oxidative processes, and other transformations. These studies provide insights into its potential applications .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Amide and Ester Formation
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine and its derivatives are used as condensing agents in the formation of amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) effectively condenses carboxylic acids and amines to produce amides (Kunishima et al., 1999).
Sustainable Amide Synthesis
Triazine-derived quaternary ammonium salts, such as DMTMM(Cl), are emerging as sustainable alternatives for conventional amide synthesis methods. They provide an environmentally and economically viable option for dehydro-condensation reactions in amide formation (Sole et al., 2021).
Gauche Effect in Triazinylammonium Species
The reaction of various nitrogen-containing compounds, particularly tertiary amines, with chloro-dimethoxy-triazine (CDMT) has been studied for the preparation of triazinylammonium salts. These studies highlight the "gauche β-alkyl group effect", which is significant in judging the reactivity of tertiary amines with CDMT (Kunishima et al., 2012).
Organocatalyst Development
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine derivatives are utilized in the development of chiral thiourea organocatalysts. These compounds are explored as building blocks for organocatalysts due to their ability to form extended hydrogen-bond networks (Xiao et al., 2015).
Synthesis of 2-Amino Triazines
Methods for synthesizing 2-amino triazines, including those with nonafluoro-tert-butyl substitutions, have been developed. These methods are important for studying the characteristics and applications of various triazine derivatives (Popov et al., 1999).
Enantioselective Synthesis
Triazine derivatives are used in the enantioselective synthesis of amides and dipeptides. This process involves coupling racemic N-protected amino acids with amino components in the presence of chiral tertiary amines (Kaminski et al., 2001).
Antimicrobial Agent Synthesis
Substituted triazine derivatives, including those with tert-butyl and other groups, have been synthesized and evaluated as antimicrobial agents. These compounds demonstrate significant activity against various microorganisms (Malik & Patel, 2017).
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)10-6-8-11(9-7-10)16-12-17-13(20-4)19-14(18-12)21-5/h6-9H,1-5H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUSJUJULQLDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)
![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)
![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3005120.png)
![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)
![6-(2,3-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005125.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)
![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)